Methcathinone

Description

Structure

3D Structure

Properties

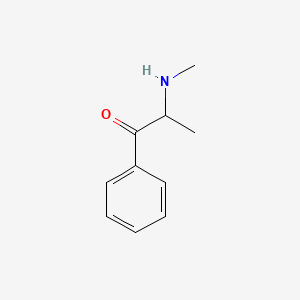

IUPAC Name |

2-(methylamino)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLLVINFLBSFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863589 | |

| Record name | (+/-)-Methcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5650-44-2 | |

| Record name | (±)-Methcathinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methcathinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methcathinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Propanone, 2-(methylamino)-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Methcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)propiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHCATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386QA522QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methcathinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis Methodologies and Characterization in Academic Research

Established Synthetic Pathways for Methcathinone

This compound is typically synthesized through the oxidation of ephedrine (B3423809) or pseudoephedrine. wikipedia.orgoup.comresearchgate.net This process involves the conversion of the hydroxyl group on the ephedrine or pseudoephedrine precursor to a ketone. oup.com

Oxidation of Ephedrine and Pseudoephedrine Precursors

The primary method for synthesizing this compound involves the oxidation of ephedrine or pseudoephedrine. wikipedia.orgoup.comresearchgate.net Pseudoephedrine is often preferred as a starting material due to reported higher yields compared to ephedrine. wikipedia.org The oxidation of the benzylic hydroxyl group in ephedrine or pseudoephedrine directly yields the corresponding carbonyl-containing aminoketone, which is this compound. oup.com

Considerations of Reaction Conditions and Reagents

Various oxidizing agents can be employed in the synthesis of this compound from ephedrine or pseudoephedrine. Potassium permanganate (B83412) (KMnO₄) is a commonly used oxidant. wikipedia.orgresearchgate.net However, synthesizing this compound using potassium permanganate or various chromates is sometimes considered less desirable due to potentially lower yields, although proper laboratory procedures can achieve high yields with potassium permanganate. Oxidation with chromium(VI) compounds can yield more this compound but are significantly more toxic than permanganate compounds. wikipedia.org Another method mentioned is the oxidation of ephedrine with sodium hypochlorite, which is reported to yield more this compound. The oxidation is typically carried out under acidic conditions. researchgate.net

This compound as a free base is noted to be unstable, readily losing its ketone group and reverting to a hydroxyl group, essentially reversing the synthesis reaction. wikipedia.org A dimerization reaction has also been observed in solutions of freebase this compound, resulting in a biologically inactive compound. wikipedia.org

Stereochemical Analysis in Synthesis and Characterization

This compound possesses a chiral carbon atom, allowing for the existence of two enantiomers. wikipedia.org

Enantiomeric Forms and Production of Homochiral this compound

This compound exists as a pair of enantiomers, (S)-(-)-methcathinone and (R)-(+)-methcathinone. oup.commdpi.com When synthesized semi-synthetically from ephedrine or pseudoephedrine, a single enantiomer can be produced. wikipedia.org The oxidation of individual isomers of ephedrine and pseudoephedrine yields homochiral this compound through the conservation of configuration. oup.comoup.comresearchgate.net Specifically, 1R,2S-ephedrine and 1S,2S-pseudoephedrine yield S-methcathinone, while 1S,2R-ephedrine and 1R,2R-pseudoephedrine produce R-methcathinone. oup.comoup.comresearchgate.net

However, the chiral center in this compound, being adjacent to a carbonyl group and possessing an alpha hydrogen, can undergo racemization in solution via an enol intermediate through keto-enol tautomerism. wikipedia.org

Techniques for Enantiomer Separation and Analysis

Academic research employs various techniques for the separation and analysis of this compound enantiomers. Gas chromatography (GC) is utilized for the separation of this compound isomers after derivatization into diastereomeric amides using chiral derivatizing agents such as S-(-)-N-(trifluoroacetyl)prolyl chloride (TPC). oup.comoup.comresearchgate.net These diastereomeric amides are volatile and can be separated on achiral stationary phases commonly used in GC. oup.com Gas chromatography-mass spectrometry (GC-MS) is also used for the analysis of this compound and its analogs, providing characteristic mass spectra. oup.comoup.comresearchgate.netmarshall.eduresearchgate.net However, GC-MS can face limitations in distinguishing closely related analogs due to similar retention times and mass spectra. marshall.edu Furthermore, this compound can potentially form as an artifact during GC-MS analysis of samples containing high concentrations of ephedrine or pseudoephedrine, particularly with excessive heat, although this can be minimized by using analytical procedures that avoid high temperatures, such as LC-MS/MS. aafs.org

Liquid chromatography (LC), specifically reversed-phase liquid chromatography using a phenyl bonded stationary phase and an acidic mobile phase, has been shown to separate this compound and other cathinones. oup.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral stationary phase is a sensitive and reproducible method for the enantiomer analysis of this compound. scirp.orgscirp.orgresearchgate.net This technique allows for enantiomer differentiation and confirmation. scirp.orgscirp.org Circular dichroism (CD) spectroscopy can be used alongside chromatographic methods to determine the absolute configuration of enantiomers. mdpi.com Capillary electrophoresis (CE) with added cyclodextrins, including mixtures of neutral and anionic cyclodextrins, has also been demonstrated for the chiral resolution of this compound. nih.gov

Analytical techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) are used to confirm the structure of synthesized this compound and its analogs. oup.comresearchgate.netresearchgate.net GC-IR has been highlighted as a method that can provide more accurate identification of designer drugs, including this compound analogs, as it does not require derivatization. marshall.edu

Synthesis and Characterization of Structural Analogs

Academic research includes the synthesis and characterization of structural analogs of this compound to explore structure-activity relationships and analytical properties. oup.comoup.commarshall.eduresearchgate.netdea.govnih.govresearchgate.netnih.gov These analogs often involve modifications to the alkyl side chain, the amino group, or the aromatic ring of the this compound structure. marshall.edu

Examples of synthesized and characterized this compound analogs include 4-methylthis compound (mephedrone), 3,4-methylenedioxythis compound (methylone), and bk-MBDB (butylone). dea.govnih.govwikipedia.org Other synthesized analogs include ring-substituted methyl isomers (2-, 3-, and 4-methylthis compound) and trifluoromethyl analogs (2-, 3-, and 4-CF₃-methcathinone). researchgate.net

Synthesis of these analogs can involve various routes, such as Friedel-Crafts acylation followed by bromination and substitution with a methylamine (B109427) for compounds like 4-isobutylthis compound. mdpi.com Another approach involves the reaction of bromopropiophenones with N-benzyl-N-methylamine, followed by deprotection. nih.govresearchgate.net

Characterization of these structural analogs employs techniques similar to those used for this compound itself, including GC-MS, FTIR, FT-Raman, ¹H NMR, and ¹³C NMR spectroscopy. researchgate.netdea.gov GC-MS analysis of analogs can present challenges due to similar retention times and mass spectra, necessitating the use of complementary techniques like GC-IR for more accurate identification. marshall.eduresearchgate.net Studies have also investigated the thermal degradation of this compound analogs during GC-MS analysis and methods to minimize it. researchgate.net

Research on structural analogs also includes the investigation of their activity at monoamine transporters (dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)) to understand their pharmacological profiles. nih.govnih.govnih.gov These studies contribute to the understanding of how structural modifications influence the interaction of these compounds with biological targets.

Overview of Key this compound Analogs (e.g., Mephedrone (B570743), Methylone, MDPV)

This compound serves as a base structure for a variety of synthetic analogs, often created by modifying the core β-keto phenethylamine (B48288) structure. nih.govunodc.org These modifications can include substitutions on the aromatic ring, the alpha carbon, or the amine group. rsc.org Several prominent this compound analogs have appeared on the illicit drug market, including mephedrone, methylone, and 3,4-methylenedioxypyrovalerone (MDPV). dea.govoup.comd-nb.info

Mephedrone (4-methylthis compound) is a synthetic cathinone (B1664624) with a methyl group at the para position of the phenyl ring and a methyl group on the nitrogen atom. dea.govofdt.frwikipedia.org It is structurally similar to this compound, differing by the addition of a methyl group on the aromatic ring. wikipedia.org

Methylone (3,4-methylenedioxythis compound) is another analog characterized by a methylenedioxy ring attached to the phenyl group and a methyl group on the nitrogen. dea.govoup.com It can be considered the β-keto analog of MDMA (3,4-methylenedioxymethamphetamine). dea.gov

MDPV (3,4-methylenedioxypyrovalerone) is a pyrrolidine (B122466) ring-substituted cathinone analog. d-nb.info It features a methylenedioxy group on the phenyl ring and a pyrrolidine ring attached to the alpha carbon. researchgate.netwvu.edu MDPV is structurally related to pyrovalerone.

These analogs, while sharing the core cathinone structure, exhibit variations in their side chains and ring substitutions, leading to distinct chemical and, potentially, pharmacological properties. d-nb.info

Synthetic Routes for Specific Analogs

The synthesis of synthetic cathinones, including this compound and its analogs, often follows relatively straightforward chemical pathways. unodc.org A common approach involves the functionalization of a substituted propiophenone (B1677668) precursor.

One well-documented route for the synthesis of mephedrone involves the α-bromination of 4-methylpropiophenone, followed by the reaction of the resulting α-bromoketone (4-methyl-2-bromopropiophenone) with methylamine. ofdt.fr This method typically yields the mephedrone freebase, which is then often isolated as its hydrochloride salt due to the instability of the freebase form. unodc.orgofdt.fr This synthetic strategy can be adapted to produce various cathinone derivatives by employing different starting materials and amines. unodc.org

Another synthetic pathway for this compound itself involves the oxidation of ephedrine or pseudoephedrine. dea.govresearchgate.netoup.commdma.ch This oxidation can be achieved using oxidizing agents such as potassium permanganate or dichromate. researchgate.netmdma.ch The stereochemistry of the ephedrine or pseudoephedrine precursor can influence the stereochemical outcome of the this compound product. oup.com

For methylone, traditional synthesis methods have involved precursors like safrole, which undergo multiple chemical transformations. fcterc.gov.ng However, research has explored alternative routes utilizing more readily available starting materials and employing principles of green chemistry to minimize waste and energy consumption. fcterc.gov.ng Advancements in methylone synthesis also include the development of asymmetric synthesis for controlling chiral centers and the exploration of catalytic processes to enhance reaction rates and yields. fcterc.gov.ng

MDPV can be synthesized from a precursor chemical such as piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). researchgate.net One described method involves the preparation of 1-Benzo nih.govnih.govdioxol-5-yl-pentan-1-one via Friedel-Crafts acylation of benzo nih.govnih.govdioxole, which serves as an intermediate in MDPV synthesis. researchgate.net

Characterization Techniques for Analog Differentiation

The accurate identification and differentiation of this compound analogs are crucial in academic research and forensic analysis due to their structural similarities. unodc.orgnih.gov A combination of analytical techniques is typically employed for this purpose. nih.govnih.govd-nb.info

Chromatography coupled with Mass Spectrometry (GC-MS and LC-MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used techniques for the analysis of synthetic cathinones. nih.govoup.comspringermedizin.de GC-MS is particularly common for toxicological analysis and can screen a large number of compounds relatively quickly. springermedizin.de The electron ionization (EI) mass spectra of synthetic cathinones often show characteristic fragmentation patterns, including the presence of iminium cations as the base peak. nih.gov LC-MS/MS (tandem mass spectrometry) provides additional structural information through fragmentation of selected ions, which can be particularly useful for differentiating isomers or closely related compounds. oup.comnih.govd-nb.infospringermedizin.de Hydrophilic interaction liquid chromatography (HILIC) has also been successfully applied for the separation of synthetic cathinones like mephedrone, methylone, and MDPV. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (both ¹H and ¹³C NMR) is a powerful technique for structural elucidation and confirmation. nih.govresearchgate.netnih.govd-nb.info It provides detailed information about the arrangement of atoms within a molecule, allowing for the unequivocal identification of synthetic cathinones and their analogs. nih.govresearchgate.net NMR can differentiate between structural isomers and provide insights into the purity of a synthesized compound. researchgate.net

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like IR and Raman spectroscopy provide information about the functional groups present in a molecule. nih.govd-nb.info Characteristic absorption bands, such as the carbonyl stretching vibration (C=O) around 1700-1674 cm⁻¹, are typically observed in the IR spectra of synthetic cathinones. nih.govnih.govd-nb.info These techniques can be used to corroborate structural assignments and differentiate between different cathinone derivatives, including regioisomers. nih.govd-nb.inforesearchgate.net

X-ray Crystallography: X-ray crystallography can provide definitive information about the solid-state structure of a compound, including its crystal form, salt form, and stereochemistry. nih.govd-nb.info While not as routinely used as spectroscopic or chromatographic methods, it can be particularly valuable for the characterization of new or less common cathinone derivatives. nih.govd-nb.info

The combination of these analytical techniques is often necessary for the comprehensive characterization and confident differentiation of the diverse range of synthetic cathinone analogs encountered in academic research and forensic investigations. unodc.orgnih.govdiva-portal.org

Advanced Analytical Methodologies for Research and Forensic Science

Chromatographic Techniques in Methcathinone and Analog Analysis

Chromatographic techniques are fundamental for separating this compound from matrix components and other substances, which is essential before spectroscopic analysis. Gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors are the primary methods used. springermedizin.de

GC-MS is a widely used technique in forensic drug analysis for volatile psychoactive compounds like cathinones. springermedizin.de It combines the separation power of GC with the identification capabilities of MS. However, analyzing this compound and its analogs by GC-MS can be challenging because positional isomers often exhibit similar mass spectra. marshall.edu The fragmentation patterns in electron ionization (EI) mode, commonly used in GC-MS, can be very similar for closely related cathinone (B1664624) derivatives, making unambiguous identification based solely on the EI-MS spectrum difficult. mdpi.com For instance, the most intense fragment ions in GC-MS for some cathinone derivatives result from α-cleavage, a common bond cleavage in EI mode for this class of compounds, leading to identical m/z values for main peaks despite structural variations elsewhere in the molecule. mdpi.com

Differentiation of positional isomers is crucial in forensic analysis. researchgate.net While GC separation can help, it may not always achieve baseline resolution for closely related isomers, especially when using common general-purpose columns like HP-5 type. mdpi.com Thermal degradation of this compound analogs can also occur at the high injector temperatures used in GC, particularly when analyzing free bases using splitless injection. researchgate.netnih.gov This degradation can be largely prevented by using split injection, which reduces the residence time in the hot injector. researchgate.netnih.gov Derivatization techniques, such as heptafluorobutyrylation, followed by GC-MS with a slow column heating rate on a non-polar capillary column, have been shown to achieve baseline resolution for positional isomers like fluoromethcathinones. researchgate.netnih.gov

Despite the challenges in differentiating isomers solely by MS, the mass spectrum can provide information about the type of structural analog present. marshall.edu Combining retention times from GC with mass spectra improves the efficiency of differentiation. researchgate.net

LC-MS techniques are powerful tools for the detection and quantification of synthetic cathinones, including this compound, particularly in complex matrices like biological samples. springermedizin.denih.govnih.gov LC-MS avoids the need for volatilization, making it suitable for compounds that may be thermally labile or less volatile. springermedizin.de

LC-MS/MS, utilizing tandem mass spectrometry, provides more structural information than single-stage MS and greatly facilitates identification. springermedizin.de This technique involves selecting parent ions and then fragmenting them to produce characteristic product ions, which enhances specificity and sensitivity. nih.govspectroscopyonline.com LC-MS/MS methods have been developed and validated for the simultaneous determination of numerous synthetic cathinones and their metabolites in urine and other biological specimens. nih.govnih.govfda.gov.twresearchgate.net These methods often employ multiple reaction monitoring (MRM) mode for targeted analysis, monitoring specific precursor-to-product ion transitions for each analyte. nih.govspectroscopyonline.comfda.gov.tw

Ultra-high-performance liquid chromatography (UHPLC) coupled with time-of-flight mass spectrometry (TOF-MS) and its quadrupole TOF (QTOF) modification can also be used for the analysis of active ingredients in designer drugs, including cathinone derivatives. springermedizin.de Gentle ionization techniques like electrospray ionization (ESI), commonly used in LC-MS, typically produce protonated molecules ([M+H]+) but provide limited structural information compared to EI-MS. mdpi.comd-nb.info However, analyzing samples in MS/MS mode allows for the observation of characteristic fragmentations, such as the elimination of a water molecule, which is common for certain cathinone derivatives. mdpi.comd-nb.info

Quantitative LC-MS/MS methods have demonstrated low limits of detection (LOD) and limits of quantification (LOQ) for synthetic cathinones in biological matrices, enabling sensitive detection even at low concentrations. nih.govfda.gov.twresearchgate.net For example, a validated LC-QQQ-MS/MS method reported LODs near 10 pg/mL and LOQs in the range of 1-10 ng/mL for various designer drugs, including cathinone derivatives, in serum. nih.gov Another LC-MS/MS method for this compound and 4-methylthis compound in urine reported detectability at 3 ng/mL. researchgate.net

LC coupled with ultraviolet-visible (UV-Vis) spectroscopy can also be used for the analysis of synthetic cathinones. unodc.org While UV spectra alone may not provide unequivocal structural identification, they can be useful for differentiating positional isomers. unodc.org

HPLC, particularly reversed-phase HPLC, is a significant separation technique in forensic drug analysis and is commonly used for analyzing drugs in seized materials. unodc.org C18 columns are frequently employed stationary phases. unodc.org HPLC is valuable for assessing the purity of this compound samples and for the preparation of standard substances. google.com

A method for purifying and preparing this compound standard substances using HPLC has been described, starting with seized samples containing a mass fraction of this compound greater than or equal to 50%. google.com Preparative HPLC can be used to obtain purified this compound. google.com The purity of the obtained this compound can then be determined by analytical HPLC and gas chromatography. google.com This purified material, confirmed by techniques like NMR, LC-MS/MS, and IR spectroscopy, can serve as a standard substance for forensic analysis. google.com HPLC methods for cathinones typically involve reversed-phase chromatography with mobile phases consisting of mixtures of water (often with a modifier like formic acid or trifluoroacetic acid) and organic solvents like methanol. google.comgoogle.com UV detection is commonly used. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-TOF-MS, LC-MS/MS) for Detection and Quantification

Spectroscopic Techniques for Structural Elucidation and Isomer Differentiation

Spectroscopic techniques provide detailed information about the chemical structure of this compound and its analogs, which is essential for definitive identification and differentiation, especially between isomers.

NMR spectroscopy is a highly versatile method for determining the structure of organic substances and is crucial for the structural elucidation of new synthetic cathinones. springermedizin.demdpi.comjasco.com.br Both ¹H NMR and ¹³C NMR are commonly used for detailed assessment of the chemical structures of cathinone derivatives, including their substitutional isomerism. springermedizin.de

NMR spectroscopy can define the substitutional isomerism of a molecule without requiring a reference standard. springermedizin.de For example, the ¹H NMR spectra of positional isomers of methylthis compound (2-methylthis compound, 3-methylthis compound, and 4-methylthis compound) show distinct differences, particularly in the aromatic region, allowing for their differentiation. jasco.com.brnih.gov The splitting patterns of aromatic protons are characteristic of the substitution pattern on the phenyl ring. unodc.org While the chemical shifts of alkyl group hydrogen atoms may be very similar for isomers, the differences in the aromatic areas of their NMR spectra are often sufficient for unambiguous differentiation. jasco.com.br

NMR is considered essential for structural elucidation, particularly when mass spectrometry alone cannot differentiate between constitutional isomers due to similar fragmentation patterns. mdpi.comjasco.com.br Although NMR is rarely used for quantifying substances in biological material due to its lower sensitivity compared to techniques like LC-MS/MS, it provides comprehensive structural information. springermedizin.demdpi.com The complexity of NMR spectra can sometimes pose challenges in interpretation, especially with the structural diversity of cathinones and the potential presence of mixtures and adulterants in seized samples. mdpi.comwm.edu Molecular modeling can be a valuable supporting technique for interpreting ambiguous spectral data. mdpi.com

NMR has been used to characterize the enantiomers of this compound. wm.edu It is also used to confirm the identity of this compound obtained from purification processes for use as standard substances. google.com

Infrared (IR) spectroscopy, including techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational modes. d-nb.infouva.nlspectroscopyonline.com These techniques are useful for the characterization and identification of synthetic cathinones. d-nb.infomdpi.com

IR spectra of synthetic cathinones consistently show a prominent absorption band around 1700–1674 cm⁻¹, corresponding to the stretching vibration of the carbonyl group (C=O). mdpi.comresearchgate.net Other characteristic bands include those around 1605–1580 cm⁻¹ for aromatic ring (C=C) stretching vibrations and bands near 2700–2400 cm⁻¹ corresponding to amine salts. mdpi.comresearchgate.net

ATR-FTIR is a simple, rapid, and non-destructive technique that requires minimal sample preparation and can be used for the initial screening and identification of known substances by comparison to spectral libraries. uva.nlspectroscopyonline.commdpi.comresearchgate.net It can differentiate between closely related compounds, including structural isomers. uva.nlresearchgate.net However, identification relies on the availability of reference spectra in a library. uva.nlresearchgate.net

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to IR spectroscopy, emphasizing different functional groups. d-nb.infospectroscopyonline.com FT-Raman spectra of cathinone derivatives also show a strong C=O band, typically around 1691 cm⁻¹. d-nb.info While Raman spectra for homologues differing by only a methyl group can be highly similar, small but detectable differences exist, allowing for isomer differentiation. researchgate.net Both ATR-FTIR and FT-Raman have been used to differentiate isomers of methylthis compound. nih.gov

IR spectroscopy is also used to confirm the identity of this compound prepared as a standard substance. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)

Method Validation in Forensic Science Contexts

Method validation is a critical process in forensic science to ensure that analytical methods used for the identification and quantification of controlled substances are reliable, sensitive, and reproducible. unodc.orgunodc.org For synthetic cathinones, including this compound, appropriate method validation is essential before routine use in forensic laboratories. unodc.orgunodc.org

Validation typically involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). While general methods for synthetic cathinone analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are emerging in peer-reviewed literature, forensic laboratories may need to adapt these or develop their own validated methods. unodc.org

Studies have demonstrated the validation of analytical methods for this compound and its analogs. For instance, research on the analysis of methylone, a this compound analog, has included method validation data using techniques like GC-MS and Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS). researchpublish.com These techniques are considered valuable in the forensic science environment. researchpublish.com

Another study focused on the validation of GC-IR and GC-MS for the analysis of this compound analogs, highlighting the importance of validation for methods used to identify compounds with similar structures. marshall.edumarshall.edu The validation study involved analyzing drugs multiple times to demonstrate reproducibility and comparing results to reference spectra (when available) to ensure accuracy. marshall.edu Linearity studies were also performed by varying the amount of sample injected. marshall.edu

The development and validation of sensitive methods are crucial for detecting and identifying synthetic cathinones in seized materials. unodc.orgunodc.org For example, a sensitive HPLC-MS/MS method was developed and validated for the detection and quantification of cathinone enantiomers, including racemic this compound, in biological matrices, achieving a limit of detection of 0.05 ng/mL. nih.gov

Challenges in Analytical Methodology for New Designer Drugs

The continuous emergence of new psychoactive substances (NPS), including synthetic cathinones structurally related to this compound, poses significant analytical challenges for forensic laboratories. unodc.orgunodc.orgresearchpublish.com These challenges require the development of sensitive, reliable, and reproducible methods. unodc.orgunodc.org

Lack of Reference Standards

A major difficulty in the unambiguous identification of new psychoactive substances, including novel this compound derivatives and positional isomers, is the lack of suitable and affordable chemical reference standards. unodc.orgunodc.orgresearchpublish.comnih.gov Reference materials are critical for confirming the identity of seized substances by direct comparison of spectroscopic and chromatographic data. researchpublish.comdea.gov

The absence of readily available reference materials and comprehensive literature reviews for newly emerging this compound analogs makes their identification particularly difficult for forensic analysts. researchpublish.com While some studies involve the synthesis of reference materials for specific this compound analogs to facilitate their analytical characterization, this is not always feasible for every new compound encountered. nih.govresearchgate.net

The increasing number of synthetic cathinones reported reflects the dynamic nature of the NPS market, with manufacturers often modifying structures to circumvent existing legislation. unodc.org This rapid evolution outpaces the availability of certified analytical standards and reliable reference data, creating operational challenges for laboratories. unodc.orgacs.org

Structural Similarities Among Analogs

This compound analogs are designed with minor structural variations, typically in the alkyl side chain, the amino group, or the aromatic ring, to potentially bypass legal controls while retaining similar pharmacological effects. marshall.edumarshall.edu These structural similarities present significant challenges for analytical differentiation. marshall.edunih.gov

Compounds with similar chemical structures, particularly structural isomers, can be difficult to distinguish using common analytical techniques like GC-MS and Fourier Transform Infrared Spectroscopy (FTIR). marshall.edudea.govnih.gov For instance, GC-MS analysis of this compound analogs can be problematic due to similar mass spectra and retention times for positional isomers. marshall.edumarshall.edu While mass spectra can indicate the presence of a structural analog class, they may not reliably differentiate between positional isomers. marshall.edu

Differentiation of positional isomers is crucial in forensic analysis because they can have varying pharmacological, toxicological, and legal statuses. researchgate.net Studies have shown that distinguishing between positional isomers, such as ring-substituted fluorinated methcathinones, can be challenging due to their similar chromatographic properties and mass spectral patterns. researchgate.net

Techniques like GC-IR have shown promise in differentiating compounds with similar structures where GC-MS may be limited. marshall.edumarshall.edu Infrared spectroscopy, for example, can be used to distinguish between isomers by assessing characteristic absorption bands. nih.govnih.gov However, even with advanced techniques, the structural similarities among the growing number of this compound analogs necessitate careful analytical approaches and often the use of complementary techniques to confirm identity. nih.gov

The thermal instability of some cathinones during GC-MS analysis, leading to decomposition products, can further complicate identification and quantification, particularly when using techniques like splitless injection. researchgate.netnih.gov Strategies such as using split injection or derivatization can help mitigate these issues and improve chromatographic resolution and mass spectral data. researchgate.netnih.govnih.gov

Interactive Data Table: Analytical Challenges

| Challenge | Description | Impact on this compound Analysis | Relevant Analytical Techniques |

| Lack of Reference Standards | Limited availability of certified standards for new and emerging analogs. | Difficulties in confirming identity and performing accurate quantification. | All techniques requiring calibration and spectral matching (GC-MS, LC-MS, FTIR, NMR). |

| Structural Similarities | Close structural resemblance, especially among isomers. | Similar chromatographic retention times and mass spectral fragmentation patterns, making differentiation challenging. | GC-MS, LC-MS, FTIR. More advanced techniques like GC-IR, high-resolution MS, and NMR may be needed. marshall.edunih.govnih.gov |

| Thermal Instability | Degradation of compounds at high temperatures used in techniques like GC. | Can lead to altered mass spectra, reduced sensitivity, and inaccurate results. | GC-MS. Requires careful method optimization (e.g., injection technique, temperature) or derivatization. researchgate.netnih.gov |

| Dynamic Market | Continuous emergence of new analogs. | Requires constant updating of analytical methods, reference libraries, and expertise. | All analytical techniques. |

Preclinical Pharmacology and Neurobiology of Methcathinone and Analogs

Neurotransmitter System Modulation

Norepinephrine-Dopamine Releasing Agent (NDRA) Properties

Methcathinone is classified as a norepinephrine-dopamine releasing agent (NDRA). iiab.mewikipedia.org NDRAs induce the release of both norepinephrine (B1679862) and dopamine (B1211576) in the body and brain. iiab.mewikipedia.org This mechanism is distinct from norepinephrine-dopamine reuptake inhibitors (NDRIs), which block the reuptake of these neurotransmitters. americanaddictioncenters.org this compound's potency as a releasing agent for dopamine and norepinephrine is similar. acs.orgwikiwand.com For example, one study reported an EC50 of 49.9 nM for dopamine release and 22.4 nM for norepinephrine release for this compound. wikiwand.com

Affinity and Action at Monoamine Transporters (DAT, NET, SERT)

This compound and its analogs interact with plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin (B10506) transporter (SERT). nih.govoup.comresearchgate.netportlandpress.comnih.govcapes.gov.br this compound acts as a substrate for these transporters, mediating the non-exocytotic release of neurotransmitters by reversing the normal direction of transporter flux. nih.govnih.govoup.com

Studies have shown that this compound generally exhibits potent action at DAT and NET, with lower potency at SERT. nih.govresearchgate.netsmw.ch For instance, this compound has shown binding affinities for DAT and NET in the low micromolar range and no significant affinity for SERT in the micromolar range in some studies. researchgate.net Other research indicates similar potency of this compound as a releasing agent at DAT and NET, with substantially lower potency at SERT (100- to >300-fold lower). acs.org

This compound analogs display varying affinities and potencies at these transporters depending on their structure. nih.govacs.org For example, some ring-substituted cathinones like mephedrone (B570743) and methylone are nonselective substrates for plasma membrane monoamine transporters, similar to MDMA in potency and selectivity. nih.govshulginresearch.net Mephedrone and methylone have shown nanomolar potency as substrates for NET, DAT, and SERT in vitro. nih.gov Specifically, mephedrone and methylone were found to be similar to MDMA in terms of transporter selectivity, but differed from methamphetamine, which is a potent and selective substrate for NET and DAT. nih.gov

The stereochemistry of this compound analogs can also influence their interaction with transporters. For mephedrone, while both R- and S-enantiomers are releasers at DAT and NET with similar potency, S-mephedrone is a more potent releaser at SERT compared to R-mephedrone. frontiersin.org

Here is a table summarizing some reported in vitro potencies (EC50 or IC50 values) of this compound and selected analogs at monoamine transporters:

| Compound | DAT (nM) | NET (nM) | SERT (nM) | Notes | Source |

| This compound | 49.9 (release) | 22.4 (release) | >10000 (release) | Releasing agent potencies | wikiwand.com |

| This compound | 21-25 (release) | 22 (release) | 100x to >300x lower than DAT/NET | Releasing agent potencies | acs.org |

| This compound | <10000 (binding) | <10000 (binding) | >30000 (binding) | Binding affinities | researchgate.net |

| Mephedrone | 8.5 (release) | 13.8 (release) | 1291.7 (release) | Releasing agent potencies | nih.gov |

| Methylone | Similar to Mephedrone | Similar to Mephedrone | Similar to Mephedrone | Releasing agent potencies | nih.gov |

| Mephedrone (human transporters) | 5900 (uptake inhibition) | 1900 (uptake inhibition) | 19300 (uptake inhibition) | IC50 values for uptake inhibition | meduniwien.ac.at |

| Methylone (human transporters) | 12600 (uptake inhibition) | 2100 (uptake inhibition) | 7600 (uptake inhibition) | IC50 values for uptake inhibition | meduniwien.ac.at |

Note: EC50 values indicate the half-maximal effective concentration for release, while IC50 values indicate the half-maximal inhibitory concentration for uptake. Lower values indicate higher potency.

Mechanisms of Neurotransmitter Release and Reuptake Inhibition

Synthetic cathinones, including this compound, primarily enhance the release and inhibit the reuptake of monoamines. frontiersin.orgmdpi.com This leads to increased synaptic monoamine concentrations. frontiersin.org this compound acts as a transporter substrate, inducing the release of monoamines via the reversal of normal transporter flux. nih.govnih.gov This is an amphetamine-like mechanism. nih.gov

While some synthetic cathinones, like pyrovalerone derivatives, are potent transporter inhibitors that primarily block reuptake, ring-substituted cathinones such as mephedrone are transporter substrates that evoke release by reversing transporter flux. nih.govresearchgate.net this compound itself is described as a monoamine releaser. researchgate.net

The mechanism involves the drug being transported into the presynaptic terminal by the monoamine transporters. Once inside, these compounds can interact with vesicular monoamine transporter 2 (VMAT2), disrupting the storage of monoamines in synaptic vesicles. frontiersin.org The resulting increase in cytoplasmic monoamines can then be transported out of the neuron via the reversed action of the plasma membrane transporters (DAT, NET, SERT). frontiersin.org

Effects on Extracellular Dopamine and Serotonin Concentrations in Animal Models

Preclinical studies using in vivo microdialysis in animal models, primarily rats and mice, have demonstrated that this compound and its analogs significantly increase extracellular concentrations of dopamine and serotonin in brain regions such as the nucleus accumbens and striatum. nih.govresearchgate.netnih.govresearchgate.net

In rat nucleus accumbens, intravenous administration of mephedrone or methylone produced dose-related increases in extracellular dopamine and serotonin, with the effect on serotonin often being greater in magnitude. nih.govshulginresearch.net For instance, mephedrone significantly elevated dialysate dopamine and 5-HT at various doses and time points in rats. nih.gov

Studies in mice have also shown that this compound and 3-fluorothis compound (B604977) produced potent increases of extracellular dopamine and serotonin levels in the striatum. nih.govresearchgate.net This effect on extracellular dopamine is considered a key mediator of the locomotor stimulant effects observed in these animals. nih.govresearchgate.net

The relative selectivity for increasing extracellular dopamine versus serotonin levels can vary among this compound analogs and may be related to their behavioral effects. researchgate.net For example, the addition of a 3,4-methylenedioxy group to this compound (forming methylone) has been reported to result in a significant decrease in selectivity for releasing dopamine versus serotonin. mdpi.com

Receptor Binding and Ligand Affinity Studies

While the primary mechanism of action for this compound and many of its analogs involves interaction with monoamine transporters, studies have also investigated their affinity and action at various receptors. nih.govcapes.gov.brmdpi.com

Research indicates that substituted methcathinones generally have low affinity for dopamine receptors (D1, D2, D3, D4). nih.govcapes.gov.br Some studies have examined their interaction with serotonin receptors, finding that substituted methcathinones were low potency partial agonists at h5-HT1A receptors, antagonists at h5-HT2A receptors, and weak antagonists at h5-HT2C receptors. nih.govcapes.gov.br The direct interactions with these serotonin and dopamine receptors are not considered the primary explanation for their psychoactive effects. nih.govcapes.gov.br

Some cathinone (B1664624) derivatives have shown agonistic effects on dopamine and adrenergic receptors in receptor binding studies, with observed differences between enantiomers. researchgate.netmdpi.com However, the lack of binding affinity towards serotonin receptors for some analogs, like 4-isobutylthis compound, has been noted. researchgate.netmdpi.com

Substituted methcathinones have also shown affinity for hSigma1 receptors in the high-nanomolar to mid-micromolar range. nih.govcapes.gov.br

Behavioral Pharmacology in Animal Models

Preclinical behavioral studies in animal models, such as rats and mice, are used to assess the psychomotor stimulant and abuse-related effects of this compound and its analogs. nih.govetsu.edunih.gov These studies often evaluate parameters like locomotor activity, intracranial self-stimulation (ICSS), and self-administration. preprints.orgnih.govnih.gov

This compound has been shown to produce dose- and time-dependent facilitation of ICSS in rats, an effect consistent with abuse liability. nih.gov The efficacy of this compound in facilitating ICSS has been reported to be among the highest when compared to certain other synthetic cathinones like MDPV, methylone, and mephedrone. nih.gov

This compound and its analogs generally increase locomotor activity in rodents. nih.govresearchgate.netnih.gov This locomotor stimulation is primarily mediated by the activation of dopaminergic neurotransmission. nih.govresearchgate.net For example, the effects of this compound and 3-fluorothis compound on locomotor activity in mice were abolished by a selective D1-dopamine receptor antagonist. nih.govresearchgate.net

Studies on mephedrone, a this compound analog, have shown that it produces dose-dependent increases in locomotor activity in rats and mice. nih.gov Repeated, intermittent administration of mephedrone can lead to sensitization of ambulation and increased stereotyped movements at higher doses. nih.gov

Animal models also support the abuse potential of synthetic cathinones, including this compound analogs, through self-administration studies. preprints.org Rats have been shown to readily self-administer mephedrone. preprints.org Conditioned place preference (CPP), another paradigm used to assess the rewarding effects of drugs, has also been observed with mephedrone in both rats and mice. preprints.org

The stereochemistry of cathinone analogs can influence their behavioral effects. nih.gov For instance, S-methcathinone showed greater potency as a discriminative stimulus substituting for cocaine compared to R-methcathinone in rats. temple.edu

Rodent Locomotor Activity Studies

Studies in rodents consistently show that this compound increases locomotor activity. Higher doses of this compound have been observed to increase total distance moved and mobility time in tests like the Open Field Test. nih.gov This hyperlocomotion is a prominent behavioral effect reported in rodents treated with this compound and is similar to the effects observed in humans. nih.gov The hyperactivity induced by this compound does not appear to be due to changes in general motor control, as performance on tests like the rotarod remains similar across different treatment groups. nih.gov

Assessment of Psychomotor Effects

This compound and its analogs are known to produce psychomotor stimulant effects. nih.govresearchgate.net These effects in mice mimic aspects reported by human users, such as increased psychomotor capacity. nih.gov Studies evaluating psychomotor function often utilize behavioral tests that measure activity and exploration in novel environments. frontiersin.org

Animal Models of Addiction Potential and Reinforcing Effects

Preclinical animal models are crucial for understanding the abuse potential of synthetic cathinones like this compound. mdpi.com These models assess the reinforcing effects of drugs, which contribute to their addictive potential. Common models include self-administration, discriminative stimulation, and conditioned place preference (CPP). mdpi.com

Synthetic cathinones act on reward-related neurotransmitter systems, such as dopamine, norepinephrine, and serotonin, which are implicated in the euphoric and rewarding effects of drugs of abuse. mdpi.com this compound, similar to methamphetamine, exhibits high inhibitory potency at the dopamine transporter (DAT) and lower potency at the serotonin transporter (SERT). mdpi.com Repeated administration of this compound in animals has been shown to decrease dopamine and serotonin levels in the striatum. mdpi.com

Studies using the CPP model have demonstrated that several synthetic cathinones, including methylone and mephedrone, can produce CPP in a dose-dependent manner, indicating their potential for addiction. mdpi.com While CPP suggests addiction potential, it does not definitively prove the ability to support self-administration. mdpi.com The intravenous self-administration model is widely used to simulate human drug administration behavior and assess reinforcing effects. mdpi.com

Specific Behavioral Tests (Open Field, Rotarod, Elevated Plus Maze, Social Preference)

Several specific behavioral tests are employed to evaluate the effects of this compound and its analogs in rodents:

Open Field Test (OFT): This test assesses locomotor activity and exploratory behavior in a novel environment. This compound increases total distance moved and mobility time in the OFT. nih.gov Higher doses can lead to decreased time spent in the center of the arena, likely due to increased time spent near the walls. nih.gov

Rotarod Test: This test measures motor coordination and balance. Studies have shown that this compound treatment does not significantly affect riding time on the rotating rod, suggesting that the observed hyperactivity is not due to impaired general motor control. nih.gov

Elevated Plus Maze (EPM): The EPM is used to assess anxiety-like behavior. The maze has open and closed arms, and rodents typically prefer the safety of the closed arms. Anxiolytic effects are indicated by increased exploration of the open arms. cpn.or.kr High doses of this compound have been shown to decrease the time spent in the open arms in mice, suggesting increased anxiety-like behavior or a strong preference for the enclosed areas due to hyperlocomotion. nih.gov

Social Preference Test: This test evaluates social behavior and exploration of social stimuli. High doses of this compound in mice resulted in considerably less time exploring social partners, with animals instead running along the walls, similar to behavior in the OFT. nih.gov

Here is a summary of the behavioral test findings:

| Behavioral Test | Observed Effect of this compound (in rodents) |

|---|---|

| Open Field Test | Increased total distance moved and mobility time; decreased time in center (at high doses) nih.gov |

| Rotarod Test | No significant effect on riding time nih.gov |

| Elevated Plus Maze | Decreased time in open arms (at high doses) nih.gov |

| Social Preference Test | Reduced exploration of social partners (at high doses) nih.gov |

Impact on Learning and Memory in Offspring Animal Models

Studies have investigated the effects of perinatal this compound exposure on the learning and memory abilities of offspring in animal models. Prenatal and lactational exposure to this compound in rats has been shown to induce deficits in spatial memory, learning ability, and novel object exploration in adolescent offspring. researchgate.netnih.govspringermedizin.de The impairment in spatial learning and memory was more pronounced with prenatal exposure, while the impairment in novel object exploration was greater with lactational exposure. researchgate.netspringermedizin.de Perinatal this compound exposure also delayed physical and neurological reflex development in rat offspring. researchgate.netnih.govspringermedizin.de These findings suggest that exposure to this compound during critical developmental periods can lead to long-term cognitive impairments. Studies also indicate that prenatal exposure to this compound can lead to anxiety-like behavior and impaired learning and memory abilities in adult offspring. nih.goveco-vector.com

Structure-Activity Relationships (SAR) in Cathinone Pharmacology

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological effects. nih.gov For cathinones, SAR is particularly focused on their interaction with monoamine transporters. nih.govjscimedcentral.com

Influence of Substituents on Monoamine Transporter Activity and Selectivity

The pharmacological effects of synthetic cathinones are largely mediated by their interaction with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). researchgate.netnih.gov Synthetic cathinones can act as either releasing agents (substrates) or reuptake inhibitors (blockers) at these transporters, or exhibit a hybrid mechanism. jscimedcentral.com this compound itself acts as a potent substrate at DAT and NET but not SERT. nih.gov

Key structural features that influence the activity and selectivity of cathinone analogs at monoamine transporters include the nature of the terminal amine, the size of the α-substituent, stereochemistry, and the presence and position of aromatic substituents. nih.gov

Adding substituents to the aromatic ring of the cathinone structure can significantly impact transporter activity and selectivity. For instance, adding substituents to the 4-position (para position) on the phenyl ring of this compound can enhance selectivity for SERT over DAT. nih.govyulonglilab.org Quantitative Structure-Activity Relationship (QSAR) analysis of para-substituted this compound analogs has demonstrated that the steric bulk of the para substituents plays a role in determining DAT versus SERT selectivity, with larger substituents shifting selectivity towards SERT. acs.org

Studies comparing monosubstituted this compound analogs at the 2-, 3-, and 4-positions have shown that 2-substituted analogs are generally less potent than 3- or 4-substituted analogs at the monoamine transporters. researchgate.net The 3- and 4-substituted analogs tend to have relatively similar potency. researchgate.net this compound itself was found to be the most selective as a DAT releasing agent among the tested monosubstituted analogs. researchgate.net A strong correlation between DAT and NET potency has been observed for many of these analogs, suggesting similar SARs for these two transporters. researchgate.net

Stereochemistry also plays a role in the pharmacological profile of cathinones, particularly regarding monoamine release at SERT. yulonglilab.org S-enantiomers of certain cathinones have been found to be more potent than their corresponding R-enantiomers as releasers at SERT. yulonglilab.org

Here is a table summarizing the influence of ring substitution on transporter selectivity:

| Structural Modification | Influence on Transporter Selectivity (relative to this compound) | Reference |

|---|---|---|

| Substituents at the 4-position | Can enhance selectivity for SERT over DAT | nih.govyulonglilab.org |

| Larger steric bulk at the 4-position | Shifts selectivity towards SERT | acs.org |

| 2-substituted analogs | Generally less potent at monoamine transporters | researchgate.net |

| 3- and 4-substituted analogs | Relatively similar potency at monoamine transporters | researchgate.net |

Chirality and Enantiomer Potency

This compound contains a single chiral carbon atom, resulting in the existence of two enantiomers: the S-(−) form and the R-(+) form wikipedia.orgcsic.es. The presence of this stereocenter is significant as enantiomers can exhibit different pharmacological activities and potencies csic.esoup.com.

Research indicates that the S-(−) enantiomer of this compound is generally more potent than the R-(+) enantiomer in producing central nervous system (CNS) stimulant effects in animal studies csic.esnih.govresearchgate.netresearchgate.net. For instance, in rodent locomotor stimulation and drug discrimination assays, S-(−)-methcathinone has been shown to be several-fold more potent than R-(+)-methcathinone nih.govacs.org. One study using rat drug discrimination studies found S-(−)-methcathinone to be about four times more potent than R-(+)-methcathinone nih.gov. In intracranial self-stimulation (ICSS) studies in rats, S-(−)-methcathinone was approximately twice as potent as its R-enantiomer nih.govacs.org.

While the S-(−) enantiomer appears more potent behaviorally, studies examining their actions at monoamine transporters show that the isomers of this compound are nearly equieffective as substrates (releasing agents) at the dopamine transporter (DAT) and norepinephrine transporter (NET) nih.govacs.org. However, they are significantly less potent at the serotonin transporter (SERT) nih.govacs.org.

Differences in enantiomer potency have also been observed in neurotoxicity studies. In mice, both enantiomers produced toxic effects on dopamine neurons, but the R-(+) enantiomer was more potent in this regard researchgate.net. Neither enantiomer produced long-term effects on serotonin neurons in mice researchgate.net. In rats, both enantiomers showed toxic effects on dopamine neurons, but only S-(−)-methcathinone produced toxic effects on serotonin neurons researchgate.net. These findings suggest that the neurotoxic and locomotor stimulant effects of this compound enantiomers may be separable researchgate.net.

Data from studies on this compound enantiomers highlight the importance of considering stereochemistry when evaluating the pharmacological profile of this compound and its analogs.

Neurobiological Mechanisms of Action

This compound exerts its psychostimulant effects primarily by interacting with monoaminergic systems in the brain nih.govwikem.orgbibliotekanauki.plresearchgate.net. Its mechanism of action is thought to be similar to that of amphetamines and MDMA, involving the enhancement of monoaminergic neurotransmission, specifically affecting dopamine, norepinephrine, and serotonin nih.govwikem.org.

This compound functions as a norepinephrine-dopamine releasing agent (NDRA) wikipedia.org. It has strong affinities for the dopamine transporter (DAT) and the norepinephrine transporter (NET) wikipedia.org. Its affinity for the serotonin transporter (SERT) is lower than that of methamphetamine wikipedia.org.

The primary mechanisms by which this compound affects monoaminergic neurotransmission include the inhibition of monoamine reuptake and the release of neurotransmitters from intracellular stores nih.govwikem.orgbibliotekanauki.plresearchgate.netfrontiersin.orgnih.gov. This compound acts as a transporter substrate, meaning it is transported into the neuron by DAT and NET, and this process leads to the reversal of transporter function, causing the release of dopamine and norepinephrine into the synaptic cleft researchgate.netnih.govacs.orgacs.org. This results in increased extracellular concentrations of these neurotransmitters, leading to enhanced monoaminergic signaling bibliotekanauki.plnih.gov.

While this compound is primarily known as a releaser of dopamine and norepinephrine, its effects on serotonin are less pronounced compared to some other synthetic cathinones like mephedrone scielo.org.mxresearchgate.netnih.govwikipedia.org. This compound is reported to be a potent releaser from DAT but a weak releaser from SERT, showing more than 70 times selectivity for DAT in some studies researchgate.net. However, some substituted this compound analogs can show different selectivity profiles researchgate.netacs.orgcapes.gov.brresearchgate.net.

Studies have shown that this compound hydrochloride potentiates the release of dopamine from dopaminergic nerve terminals in the brain . Increased activity in the striatum is likely related to this potentiation effect on the dopaminergic system nih.gov. The distribution of increased neuronal activity observed after this compound administration is consistent with the distribution of direct dopaminergic innervation in areas such as the cerebral cortex, striatum, and midbrain motor nuclei nih.gov.

This compound can also inhibit the reuptake of monoamines, further contributing to increased neurotransmitter concentrations in the synapse nih.govwikem.orgbibliotekanauki.pl. This dual mechanism of action, involving both release and reuptake inhibition, leads to a significant increase in the levels of dopamine and norepinephrine in the synaptic cleft, which is associated with the stimulant effects observed nih.govwikem.orgbibliotekanauki.plresearchgate.netfrontiersin.orgnih.gov.

While direct interaction with receptors has been suggested as a potential mechanism nih.govwikem.orgresearchgate.net, studies on substituted methcathinones generally indicate low affinity for dopamine receptors and low potency at certain serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) capes.gov.brnih.govnih.gov. Their primary mechanisms of action appear to be mediated through interactions with DAT, NET, and SERT as inhibitors or substrates nih.govnih.gov.

Chronic high dosage use of this compound may lead to reduced dopamine transporter density, an expected consequence in drug abuse, suggesting functional regulation of the dopaminergic system wikipedia.orgnih.govfrontiersin.org.

Toxicological Mechanisms in in Vitro and Preclinical Models

Cellular and Molecular Mechanisms of Toxicity

In vitro studies have demonstrated that synthetic cathinones, including some related to methcathinone, can induce cellular stress and toxicity through several key mechanisms.

Role of Oxidative Stress in Cellular Injury

Oxidative stress is a significant contributor to the cellular damage induced by synthetic cathinones. Studies have shown that exposure to these compounds can lead to a concentration-dependent increase in the intracellular production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). acs.orgunica.itnih.gov This increase in reactive species can overwhelm the cell's antioxidant defenses, such as reduced glutathione (B108866) (GSH), leading to oxidative damage to cellular components like proteins, lipids, and DNA. acs.orgunica.itfrontiersin.org For instance, 3-fluorothis compound (B604977) (3-FMC), a related synthetic cathinone (B1664624), has been shown to induce oxidative stress in HT22 hippocampal cells, evidenced by increased intracellular ROS production. nih.govresearchgate.net Similarly, methylone and MDPV also demonstrated the induction of intracellular oxidative stress in SH-SY5Y cells. acs.org

Mitochondrial Dysfunction and Effects on Cellular Respiration

Mitochondria are key targets of synthetic cathinone toxicity. Impairment of mitochondrial function, particularly the electron transport chain (ETC), plays a crucial role in the observed cellular injury. mdpi.commdpi.com Exposure to synthetic cathinones has been shown to decrease mitochondrial membrane potential and deplete intracellular ATP levels, indicating compromised mitochondrial bioenergetics. acs.orgunica.itmdpi.commdpi.comnih.govmdpi.comnih.govresearchgate.netnih.govnih.gov For example, methylone and MDPV elicited mitochondrial impairment characterized by mitochondrial membrane potential dissipation and intracellular ATP depletion in SH-SY5Y cells. acs.org While some studies on SH-SY5Y cells indicated that this compound itself did not significantly affect the oxidative metabolism up to high concentrations, related halogenated this compound derivatives like 4-chlorothis compound (4-CMC) did impair the function of the mitochondrial ETC. mdpi.comnih.gov Impaired mitochondrial respiration can lead to increased mitochondrial ROS levels and contribute to cellular dysfunction and apoptosis. frontiersin.orgmdpi.commdpi.com

Apoptosis as a Pathway of Cell Death

Apoptosis, or programmed cell death, is a common mechanism by which synthetic cathinones induce cell death in various cell types, including neuronal and hepatic cells. acs.orgunica.itnih.govoup.com Studies have observed features of apoptosis such as chromatin condensation and the formation of pyknotic nuclei following exposure to synthetic cathinones. acs.org Activation of caspases, key executioners of the apoptotic pathway, has also been reported. acs.orgmdpi.comoup.com For instance, methylone and MDPV induced apoptosis with activation of caspases 3, 8, and 9 in SH-SY5Y cells. acs.org 3-FMC at millimolar concentrations was also able to induce caspase-dependent apoptotic cell death in HT22 cells. nih.govresearchgate.net

Direct Myotoxicity in Muscle Cell Lines

Synthetic cathinones may exert direct toxic effects on skeletal muscle cells, contributing to myotoxicity. Studies using muscle cell lines, such as C2C12 myoblasts, have investigated these direct effects. nih.govmdpi.comnih.govresearchgate.netmdpi.com Exposure of C2C12 myoblasts to various synthetic cathinones, including methylone, impaired cell membrane integrity, depleted ATP levels, and increased mitochondrial superoxide (B77818) concentrations in a concentration-dependent manner. nih.govmdpi.comnih.govresearchgate.netmdpi.com While this compound was not explicitly tested in some of these myotoxicity studies focusing on other cathinones, the findings suggest that direct effects on skeletal muscle mitochondria may contribute to myotoxicity. nih.govmdpi.comnih.govresearchgate.netmdpi.com Previous research has indicated that para-halogenated derivatives of this compound caused myotoxicity mainly by impairing mitochondrial function. mdpi.comnih.gov

Hepatocellular Toxicity Mechanisms

The liver is another target organ for the toxicity of synthetic cathinones. In vitro studies using primary rat hepatocytes and human hepatoma cell lines have explored the mechanisms of hepatocellular toxicity. nih.govoup.com Similar to neuronal cells, oxidative stress and mitochondrial dysfunction play a role in cathinone-induced hepatic injury. nih.govoup.com Exposure to certain cathinones resulted in concentration-dependent hepatotoxicity, with varying potencies among different analogues. oup.com These compounds can stimulate the production of ROS and RNS and deplete intracellular glutathione levels in hepatocytes. oup.com Mitochondrial toxicity, characterized by impaired mitochondrial function and depletion of cellular ATP stores, has also been observed in hepatic cells exposed to synthetic cathinones. nih.govoup.comresearchgate.net Apoptosis appears to be an important pathway of cell death in hepatocytes treated with these compounds. oup.com

Neurotoxic Potential and Mechanisms in Animal Models

Preclinical studies in animal models have provided further evidence of the neurotoxic potential of this compound and related synthetic cathinones. Repeated administration of this compound in animals has been shown to induce significant decreases in the levels of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) in the striatum. preprints.orgnih.gov This is accompanied by a reduction in the density of dopamine transporters (DAT) and alterations in the activity of serotoninergic enzymes. preprints.orgnih.govresearchgate.net Deficits in DAT and serotonin transporter (SERT) induced by this compound are believed to contribute to persistent damage to the DA and 5-HT systems. preprints.orgnih.gov

Studies on the enantiomers of this compound in rats and mice have indicated that this compound has the potential to damage both DA and 5-HT neurons, with the neurotoxic effects being enantiomer and species-dependent. researchgate.net While both enantiomers produced toxic effects on DA neurons in mice, the R(+) enantiomer was more potent, and neither produced long-term effects on 5-HT neurons. researchgate.net In rats, both enantiomers were toxic to DA neurons, but only the S(-) enantiomer was toxic to 5-HT neurons. researchgate.net

The mechanisms underlying this neurotoxicity in vivo are complex and may involve alterations in neurotransmitter release and reuptake, oxidative stress, and mitochondrial dysfunction, as observed in in vitro models. acs.orgunica.itnih.govfrontiersin.orgmdpi.commdpi.comresearchgate.netnih.gov Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, may also contribute to the neuronal damage observed in animal models exposed to synthetic cathinones. frontiersin.orgnih.gov

While some studies on related cathinones like mephedrone (B570743) have shown conflicting results regarding direct DA neurotoxicity, there is evidence that they can amplify the neurotoxic effects of other stimulants. preprints.orgnih.gov The persistent reductions in DAT density observed in abstinent this compound users are indicative of a loss of DAT or DA terminals. researchgate.netnih.gov

Data Table: Summary of In Vitro and Preclinical Findings

| Mechanism | Model System (In Vitro/Preclinical) | Key Findings | Relevant Cathinones (Examples) |

| Oxidative Stress | In Vitro (Neuronal cells, Hepatocytes) | Increased ROS/RNS production, GSH depletion. acs.orgunica.itnih.govresearchgate.netnih.govoup.com | Methylone, MDPV, 3-FMC |

| Mitochondrial Dysfunction | In Vitro (Neuronal cells, Hepatocytes, Muscle cells) | Decreased mitochondrial membrane potential, ATP depletion, Impaired ETC function. acs.orgunica.itmdpi.commdpi.comnih.govmdpi.comnih.govresearchgate.netnih.govnih.govoup.comresearchgate.netmdpi.comresearchgate.net | Methylone, MDPV, 4-CMC, α-PVP, Naphyrone |

| Apoptosis | In Vitro (Neuronal cells, Hepatocytes) | Chromatin condensation, Caspase activation. acs.orgunica.itnih.govresearchgate.netmdpi.comoup.com | Methylone, MDPV, 3-FMC |

| Direct Myotoxicity | In Vitro (Muscle cell lines) | Impaired cell membrane integrity, ATP depletion, Increased mitochondrial superoxide. nih.govmdpi.comnih.govresearchgate.netmdpi.com | Methylone, α-PVP, Naphyrone |

| Hepatocellular Toxicity | In Vitro (Hepatocytes) | Concentration-dependent toxicity, Oxidative stress, Mitochondrial dysfunction, Apoptosis. nih.govoup.comresearchgate.net | Methylone, MDPV, Pentedrone, 4-MEC |

| Neurotoxicity | Preclinical (Animal models) | Decreased DA and 5-HT levels, Reduced DAT density, Damage to DA and 5-HT neurons (enantiomer/species dependent). preprints.orgnih.govresearchgate.netnih.gov | This compound |

Epidemiological Trends and Research Methodologies

Methods for Monitoring Substance Use Trends

Monitoring substance use trends involves a combination of traditional and innovative approaches. While surveys and clinical data provide individual-level information, complementary methods offer broader, population-level perspectives.

Wastewater-Based Epidemiology (WBE) for Population-Level Monitoring

Wastewater-Based Epidemiology (WBE) is a robust, non-invasive, and near real-time method for detecting population-level exposure to drugs by analyzing trace drug residues in untreated wastewater. ojp.gov This approach can complement traditional epidemiological studies and provide objective, updated information on the use of new psychoactive substances (NPS). sci-hub.se

WBE is capable of assessing the qualitative and quantitative spatial and temporal profiles of NPS use. sci-hub.se This means it can identify which substances are being used in a particular area (qualitative) and estimate the quantity being consumed (quantitative). By collecting samples over time, WBE can also reveal temporal trends in substance use patterns. sci-hub.selse.ac.uk Studies have utilized WBE to report spatial and temporal trends in drug use over several years. lse.ac.uk

WBE involves the detection of parent drug compounds and their metabolites in wastewater. www.gov.uk For methcathinone (MC), previous WBE studies have attributed its presence in wastewater to illicit misuse. researchgate.netnih.govacs.org However, research indicates that MC can also be formed from the transformation of its legal precursors, ephedrine (B3423809) (EPH) and pseudoephedrine (PEPH), within the sewer system. researchgate.netnih.govacs.org Studies have systematically examined EPH/PEPH and MC in wastewater, showing that EPH/PEPH concentrations can exhibit seasonal variations. researchgate.netnih.govacs.org The transformation of EPH/PEPH into MC in wastewater has been confirmed through batch experiments. nih.govacs.org The observed ratios of MC to EPH/PEPH concentrations in wastewater may be used to help determine if the detected MC is due to abuse or precursor transformation. nih.govacs.org Simultaneous determination of EPH/PEPH concentrations is recommended when monitoring MC through wastewater to avoid false identification of MC abuse. nih.govacs.org Alternatively, other biomarkers, such as cathinone (B1664624), may be considered to avoid interference from EPH/PEPH transformation. nih.govacs.org

Qualitative and Quantitative Spatial and Temporal Profiles

Systematic Reviews of Epidemiological Data

Systematic reviews of epidemiological data play a vital role in synthesizing findings from multiple studies to provide a comprehensive overview of substance use trends. These reviews can incorporate data from various sources, including wastewater monitoring programs. nih.gov For instance, systematic reviews have included data clarifying the trends and prevalence of synthetic cathinone use from wastewater monitoring in areas like Australia, where substances like methylone and mephedrone (B570743) have been detected at variable low levels. nih.gov These reviews can highlight patterns such as higher consumption during weekends, consistent with the patterns observed for other illicit drugs. nih.gov

Geographical and Temporal Patterns of this compound and Analog Detection

The geographical and temporal patterns of this compound and its analogs are influenced by factors such as synthesis locations, trafficking routes, and market dynamics. This compound was first synthesized in the United States in 1928 and was used in the Soviet Union during the 1930s and 1940s as an antidepressant. wikipedia.org It has a history of illicit use in the Soviet Union and Russia. wikipedia.org In the 1990s, reports of MC abuse began to surface in Eastern Europe and Russia, and also in the USA. wikipedia.orgacs.orgojp.gov